PF-04753299 PF-04753299 PF-04753299 is a potent and selective inhibitor of LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase) that is effective in a murine of gram-negative bacteria infection model.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0539120
InChI: InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1
SMILES: CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Molecular Formula: C18H21NO4S
Molecular Weight: 347.4 g/mol

PF-04753299

CAS No.:

Cat. No.: VC0539120

Molecular Formula: C18H21NO4S

Molecular Weight: 347.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-04753299 -

Specification

Molecular Formula C18H21NO4S
Molecular Weight 347.4 g/mol
IUPAC Name (2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide
Standard InChI InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1
Standard InChI Key GDYIQUFNICPYHF-GOSISDBHSA-N
Isomeric SMILES C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
SMILES CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Canonical SMILES CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

PF-04753299 is characterized by specific chemical and physical properties that contribute to its biological activity and stability. Understanding these properties is essential for researchers working with this compound in laboratory settings.

PropertyDescription
CAS Number1289620-49-0
Molecular FormulaC18H21NO4S
Molecular Weight347.43
Physical AppearanceSolid
Storage Temperature-20°C (stable for 3 years as powder)
Shipping ConditionBlue Ice
SMILES NotationC(CC@(S(C)(=O)=O)C)C1=CC=C(C=C1)C2=CC=CC=C2

The compound has a complex molecular structure that enables its specific binding to the LpxC enzyme. The presence of the sulfone group (S(C)(=O)=O) and hydroxamic acid moiety (C(NO)=O) are particularly important structural features contributing to its inhibitory activity against LpxC .

Antimicrobial Activity

Activity Against Specific Bacterial Strains

PF-04753299 demonstrates significant antimicrobial activity against a range of gram-negative bacterial pathogens, with varying degrees of potency depending on the bacterial species.

Bacterial StrainMIC90 Value (μg/ml)
Escherichia coli2
Pseudomonas aeruginosa4
Klebsiella pneumoniae16
Gonococcal isolatesBactericidal (specific MIC not provided)

These minimum inhibitory concentration (MIC) values indicate that PF-04753299 is most effective against E. coli, followed by P. aeruginosa, with somewhat reduced activity against K. pneumoniae . The compound has also been described as bactericidal for gonococcal isolates, suggesting potential applications in treating infections caused by Neisseria gonorrhoeae .

In studies using E. coli W3110 grown in M9 minimal medium, the MIC of PF-04753299 was determined to be 1 μg/ml. Interestingly, when tested in an efflux pump-deficient E. coli W3110 ΔtolC strain, the bacteria were eight to ten times more susceptible to the compound, suggesting that the TolC efflux pump contributes to bacterial resistance against PF-04753299 .

Comparison with Other LpxC Inhibitors

Research has compared PF-04753299 with other LpxC inhibitors, including the structurally similar PF-05081090, as well as compounds with different structural characteristics such as CHIR-090, L-161,240, and BB-78485.

LpxC InhibitorStructural ClassMIC Against E. coli W3110 (μg/ml)Thermal Shift of LpxC (°C)
PF-04753299Methyl sulfone159.5
PF-05081090Methyl sulfone0.259.5
CHIR-090N-aroyl-L-threonine derivative0.262
L-161,240Aryl-oxazoline0.261.5
BB-78485Sulfonamide566

This comparative analysis reveals that while PF-04753299 is less potent than some other LpxC inhibitors in terms of MIC values, it still demonstrates significant activity against E. coli. Furthermore, all tested LpxC inhibitors, including PF-04753299, bind to and stabilize LpxC, as evidenced by their ability to increase the melting temperature of the enzyme .

Research Findings

In Vivo Studies

In vivo studies have further validated the antimicrobial potential of PF-04753299. In one study, rats were challenged intraperitoneally with Pseudomonas aeruginosa strain UC12120, a penicillin-resistant, quinolone-susceptible clinical isolate. The animals were treated with PF-04753299 administered subcutaneously (in a vehicle of 40% β-cyclodextrin dissolved in water) at 0.5 hours and 4 hours post-infection .

At 24 hours post-infection, the bacterial load in the spleen was determined. The dose of PF-04753299 required to reduce the bacterial load by 50% (ED50) compared to untreated animals was calculated to be 35 mg/kg. This finding demonstrates the in vivo efficacy of PF-04753299 against P. aeruginosa infection, suggesting its potential therapeutic applications .

Applications in Research

PF-04753299 has emerged as a valuable tool for studying gram-negative bacterial infections and the lipid A biosynthesis pathway. Its selective inhibition of LpxC makes it particularly useful for investigating the role of this enzyme in bacterial physiology and pathogenesis .

Researchers have utilized PF-04753299 alongside other LpxC inhibitors to understand the cellular responses to disruption of lipid A biosynthesis. These studies have revealed complex regulatory relationships in the tightly controlled membrane homeostasis network of gram-negative bacteria, providing insights that may inform the development of new antimicrobial strategies .

In addition, the compound has been used in comparative studies to evaluate the effectiveness of different structural classes of LpxC inhibitors. Such research is essential for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors .

The demonstrated in vivo activity of PF-04753299 against P. aeruginosa infection in rats also suggests its potential utility in preclinical models of gram-negative bacterial infections. This could facilitate the evaluation of LpxC inhibition as a therapeutic strategy and help identify optimized compounds for potential clinical development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator